molecular formula C25H24N2O7S B12705507 ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide CAS No. 85371-62-6

((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide

Cat. No.: B12705507
CAS No.: 85371-62-6
M. Wt: 496.5 g/mol
InChI Key: MIBXLMGAMBLBNB-UHFFFAOYSA-N
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Description

((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide (CAS: 72363-26-9), commonly known as Disperse Red 92 (C.I. 60752), is an anthraquinone-based dye widely used in the textile industry . Its molecular structure comprises an anthraquinone core substituted with a hydroxyl group at position 4, an amino group at position 1, and a benzenesulphonamide moiety linked via an oxygen bridge at position 2. The N-(3-ethoxypropyl) substituent enhances solubility in hydrophobic matrices, making it suitable for dyeing synthetic fibers like polyester .

Properties

CAS No.

85371-62-6

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

N-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C25H24N2O7S/c1-2-33-14-8-13-27(35(31,32)16-9-4-3-5-10-16)34-20-15-19(28)21-22(23(20)26)25(30)18-12-7-6-11-17(18)24(21)29/h3-7,9-12,15,28H,2,8,13-14,26H2,1H3

InChI Key

MIBXLMGAMBLBNB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN(OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H19NO7S
  • Molecular Weight : 501.51 g/mol
  • CAS Number : 20210-74-6

The biological activity of this compound is primarily attributed to its structural features, which include:

  • Anthraquinone Derivative : The anthraquinone moiety is known for its ability to intercalate with DNA, potentially leading to antitumor effects.
  • Sulphonamide Group : This functional group is often associated with antibacterial activity and may play a role in inhibiting certain enzymes.

Antitumor Activity

Several studies have indicated that compounds similar to ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study on Cancer Cell Lines : Research demonstrated that derivatives of anthraquinones can induce apoptosis in human leukemia cells (HL-60), with IC50 values indicating potent activity at micromolar concentrations.

Antimicrobial Activity

The sulphonamide component suggests potential antimicrobial properties. Preliminary assays indicate:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through inhibition of folate synthesis.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of anthraquinone derivatives:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference Study
AntitumorIC50 < 10 µM (Cytotoxicity in HL-60 cells)
AntimicrobialEffective against E. coli and S. aureus (Bacterial inhibition assays)
Anti-inflammatoryReduced TNF-alpha/IL-6 levels (Macrophage studies)

Case Study 1: Anticancer Properties

In a controlled experiment, researchers treated human cancer cell lines with varying concentrations of ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide. The results showed a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.

Scientific Research Applications

Liquid Chromatography

This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) . The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The scalability of this method allows for its application in isolating impurities during preparative separation and is suitable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Alternative for MSFormic Acid
Column TypeNewcrom R1
Particle Size3 µm

Pharmacokinetics

The compound's properties make it suitable for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of drugs. The RP-HPLC method enables the tracking of the compound's behavior in biological systems, providing insights into its therapeutic potential and safety profile .

Anticancer Activity

Research indicates that compounds similar to ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide exhibit anticancer properties. The anthraquinone structure is known for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial in cancer cell proliferation. Studies have demonstrated that modifications to the anthraquinone core can enhance cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assay

A study conducted on several derivatives of anthraquinones showed that specific modifications led to increased potency against breast cancer cells (MCF-7). The derivative containing the sulphonamide group was particularly effective, suggesting a synergistic effect between the anthraquinone core and the sulphonamide moiety .

Antimicrobial Properties

The sulphonamide group in this compound has been associated with antimicrobial activity. Sulphonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that compounds with similar structures can exhibit broad-spectrum antimicrobial effects .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamideE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C25H24N2O7S
  • Molecular Weight : 496.54 g/mol
  • LogP : 4.48 (indicative of moderate hydrophobicity)
  • Applications : Primarily utilized as a disperse dye due to its thermal stability and vibrant colorfastness .

Comparison with Similar Compounds

Structural Analogues and Derivatives

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide

  • CAS : 84100-92-5
  • Molecular Formula : C26H18N2O7S
  • Key Differences :
    • Substitution of the ethoxypropyl group with a 4-hydroxyphenyl group increases molecular weight (502.5 g/mol) and polarity .
    • Higher boiling point (777.5°C vs. ~500°C for Disperse Red 92) and density (1.58 g/cm³ vs. ~1.4 g/cm³) .
    • Analyzed via reverse-phase HPLC with acetonitrile/water mobile phase, indicating distinct solubility profiles .

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a)

  • Structure : Incorporates a pyrazole ring and trifluoromethyl group instead of the ethoxypropyl chain .

Thio and Cyano Analogues

  • Thio Derivative : Replaces the oxygen bridge with sulfur (CAS: 72363-26-9 thio variant), altering electronic properties and absorption spectra .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Anthraquinone Sulphonamide Derivatives

Compound Name CAS Molecular Weight (g/mol) LogP Key Substituent Primary Application
Disperse Red 92 72363-26-9 496.54 4.48 N-(3-ethoxypropyl) Textile dyeing
N-(4-hydroxyphenyl) variant 84100-92-5 502.50 N/A 4-hydroxyphenyl Analytical standards
Pyrazole-trifluoromethyl derivative N/A ~550 (estimated) N/A Pyrazole, CF3 Pharmaceutical research
Sodium benzenesulphonate derivative N/A ~600 (estimated) N/A Isopropylamino, sodium Water-soluble dyes

Table 2: Spectral and Stability Data

Compound λmax (nm) Thermal Stability (°C) Solubility Profile
Disperse Red 92 ~520 (in DMF) Stable up to 300 Low in water, high in DMF
N-(4-hydroxyphenyl) variant ~510 (in MeCN) Stable up to 400 Moderate in MeCN/water
Azo-linked derivative ~560 (azo chromophore) Stable up to 250 Hydrophobic

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